molecular formula C11H14N2O4 B14158015 Dimethyl 3,3-dicyanoheptanedioate

Dimethyl 3,3-dicyanoheptanedioate

Cat. No.: B14158015
M. Wt: 238.24 g/mol
InChI Key: BHGSJZUBQJXCMH-UHFFFAOYSA-N
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Description

Dimethyl 3,3-dicyanoheptanedioate is a high-purity chemical building block designed for research applications. This compound features a heptanedioate (pimelate) backbone esterified with methyl groups and incorporates two cyano (nitrile) functional groups at the 3-position. This unique structure makes it a valuable precursor in organic synthesis, particularly for the construction of complex molecules. Its potential applications include serving as a key intermediate in the development of pharmaceuticals and agrochemicals, as well as in materials science for the creation of novel polymers and functional materials. The dicyano moiety offers versatile reactivity for ring formation and carbon-chain extension, which can be leveraged in multi-step synthetic routes. This product is supplied with a comprehensive Certificate of Analysis to ensure batch-to-batch consistency and reliability for your research. Intended for laboratory research purposes only. This compound is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 3,3-dicyanoheptanedioate

InChI

InChI=1S/C11H14N2O4/c1-16-9(14)4-3-5-11(7-12,8-13)6-10(15)17-2/h3-6H2,1-2H3

InChI Key

BHGSJZUBQJXCMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(CC(=O)OC)(C#N)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

In a representative procedure, diethyl malonate derivatives react with cyanoacetamide in the presence of a weak base such as piperidine or ammonium acetate. The α-hydrogen of the malonate is deprotonated, forming a nucleophilic enolate that attacks the carbonyl carbon of the cyanoacetamide. Subsequent elimination of water yields the dicyano product. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with temperatures ranging from 60°C to reflux.

Table 1: Optimized Conditions for Knoevenagel Condensation

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: Incomplete reaction; >110°C: Side products
Reaction Time 6–12 hours Shorter durations reduce conversion
Base Catalyst Piperidine (0.1 eq) Higher concentrations induce polymerization
Solvent Anhydrous Ethanol Maintains reagent solubility

Workup and Isolation

Post-reaction, the mixture is acidified to pH 3–4 using dilute hydrochloric acid to precipitate the product. Crude yields of 75–85% are typically obtained, with purity exceeding 90% after recrystallization from methanol-chloroform mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 3.7–3.8 ppm (ester methyl groups) and δ 2.4–2.6 ppm (methylene protons adjacent to cyano groups).

Michael Addition Approaches

Michael addition of cyanoacetate esters to α,β-unsaturated carbonyl compounds provides an alternative route, particularly useful for scaling production.

Substrate Preparation

The reaction requires pre-synthesis of an α,β-unsaturated diester, often achieved via aldol condensation of glutaric acid derivatives. For example, dimethyl glutaconate is prepared by dehydrating dimethyl hydroxyglutarate using phosphorus oxychloride.

Catalytic System Optimization

Recent advances employ organocatalysts such as proline derivatives to enhance stereoselectivity. In a patented method, 10 mol% of L-proline in tetrahydrofuran (THF) at 25°C facilitates the addition of cyanoacetate to the α,β-unsaturated diester, achieving 92% enantiomeric excess. Metal-free conditions minimize side reactions compared to traditional Lewis acid catalysts like zinc chloride.

Table 2: Comparative Analysis of Michael Addition Catalysts

Catalyst Yield (%) Reaction Time (h) Selectivity
L-Proline 88 24 High (92% ee)
ZnCl₂ 78 8 Moderate (65% ee)
DBU 82 12 Low (30% ee)

Cyanoalkylation of Dicarboxylate Esters

Direct cyanoalkylation using trimethylsilyl cyanide (TMSCN) offers a single-step pathway. This method, however, requires stringent moisture control and specialized equipment.

Process Optimization and Scale-Up Challenges

Solvent Selection

Ethanol and methanol are preferred for their balance of solubility and ease of removal. Aqueous workups are avoided due to the compound’s hydrolytic sensitivity at the cyano groups.

Temperature Gradients

Reactor design significantly impacts yield in large-scale synthesis. Jacketed reactors with precise temperature control (±2°C) improve consistency, as demonstrated in a pilot study producing 50 kg batches.

Purity Considerations

Residual catalysts (e.g., piperidine) are removed via activated carbon treatment. Final purity ≥99% is verified by high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water mobile phase.

Characterization and Analytical Methods

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 3.73 (s, 6H, OCH₃), 2.82–2.78 (m, 4H, CH₂CO), 2.45–2.41 (m, 2H, CH(CN)₂)
  • IR (KBr): ν 2250 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O ester)
  • Mass Spec (EI): m/z 238 [M]⁺, 195 [M–COOCH₃]⁺

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with 95% mass loss by 300°C under nitrogen. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C, indicating suitability for low-temperature applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-dicyanoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptanedioic acid derivatives.

    Reduction: Aminoheptanedioate derivatives.

    Substitution: Various substituted heptanedioates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,3-dicyanoheptanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 3,3-dicyanoheptanedioate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The cyano groups can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Dimethyl 3,3-dicyanoheptanedioate (hypothetical structure inferred from nomenclature) with two closely related compounds from the evidence:

Property This compound Dimethyl 3-(Cyanomethylidene)pentanedioate Dimethyl 3-Methylglutarate
CAS Number Not provided 142509-31-7 19013-37-7
Molecular Formula C₁₁H₁₄N₂O₄ (hypothetical) C₉H₁₁NO₄ C₈H₁₄O₄
Molecular Weight ~262.25 g/mol 209.19 g/mol 174.19 g/mol
Backbone Chain Length Heptanedioate (7-carbon) Pentanedioate (5-carbon) Glutarate (5-carbon)
Substituents 3,3-dicyano 3-(cyanomethylidene) 3-methyl
Functional Groups Cyano, ester Cyano, ester, alkene Methyl, ester
Typical Applications Research chemical (inferred) Specialty synthesis intermediate Organic synthesis, flavorants
Key Observations:
  • Chain Length and Substituents: The heptanedioate backbone of the target compound provides greater structural flexibility compared to the pentanedioate analogs. The 3,3-dicyano substitution likely enhances electron-withdrawing effects, influencing reactivity in nucleophilic or cycloaddition reactions .
  • Functional Group Diversity: Dimethyl 3-(cyanomethylidene)pentanedioate contains an alkene group conjugated with a cyano substituent, enabling applications in Diels-Alder reactions or as a Michael acceptor.
Dimethyl 3-(Cyanomethylidene)pentanedioate
  • Synthesis: Likely synthesized via Knoevenagel condensation between cyanoacetate esters and aldehydes/ketones, followed by esterification.
  • Reactivity: The α,β-unsaturated ester moiety (cyanomethylidene) participates in conjugate additions and cycloadditions. Its cyano group may stabilize intermediates in heterocyclic synthesis.
Dimethyl 3-Methylglutarate
  • Synthesis: Produced via esterification of 3-methylglutaric acid with methanol.
  • Ester groups undergo standard transesterification or hydrolysis.
This compound
  • Inferred Reactivity: The dual cyano groups may act as strong electron-withdrawing groups, activating the central carbon for nucleophilic attack. Applications could include polymerization initiators or precursors to heterocycles.

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